![molecular formula C9H11BrN4O B2439533 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 1383626-27-4](/img/structure/B2439533.png)
9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Cancer Treatment: CDK2 Inhibition
CDK2 (Cyclin-Dependent Kinase 2) is a crucial enzyme involved in cell cycle regulation. Inhibiting CDK2 selectively targets tumor cells, making it an appealing strategy for cancer treatment. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone. These compounds were synthesized as novel CDK2 inhibitors . Notably, they exhibited superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Compound 14 & 15 demonstrated the best cytotoxic activities across all three cell lines.
Enzymatic Inhibition: CDK2/Cyclin A2
Compound 14, derived from 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone, displayed potent dual activity against cancer cells and CDK2. It significantly inhibited CDK2/cyclin A2 enzymatic activity (IC50 = 0.057 ± 0.003 μM), outperforming sorafenib (IC50 = 0.184 ± 0.01 μM) . This dual action makes it a promising candidate for further investigations.
作用機序
Target of Action
It’s worth noting that azolo[1,2,4]triazines, a class of compounds to which our compound belongs, are structurally similar to known antiviral drugs and purine antimetabolites . This suggests that the compound could potentially target similar enzymes or proteins involved in viral replication or purine metabolism.
Mode of Action
The exact mode of action of 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is currently unknown due to the lack of specific studies on this compound . Given its structural similarity to known antiviral drugs and purine antimetabolites, it may interact with its targets in a similar manner, possibly by inhibiting key enzymes or disrupting essential biochemical processes .
Result of Action
Based on its structural similarity to known antiviral drugs and purine antimetabolites, it could potentially exhibit antiviral activity or disrupt purine metabolism .
特性
IUPAC Name |
3-bromo-2-(2-methylpropyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-5(2)3-6-7(10)8-9(15)12-11-4-14(8)13-6/h4-5H,3H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMTPOOENNZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN2C=NNC(=O)C2=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。